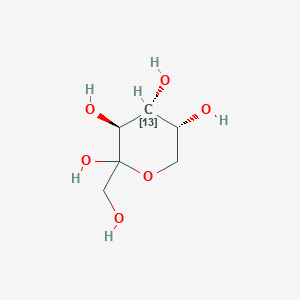
D-フルクトース-4-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-fructose-4-13C is the 13C labeled D-Fructose . D-Fructose is a naturally occurring monosaccharide found in many plants .
Synthesis Analysis
Steady-state carbon labelling experiments, using either d-[1-13C]fructose or [1,2-13C]glycerol, were undertaken to investigate the carbon flux through the central carbon metabolism in C. necator H16 under heterotrophic and mixotrophic growth conditions .Molecular Structure Analysis
The molecular weight of D-fructose-4-13C is 181.15 . The molecular formula is C5*CH12O6 .Chemical Reactions Analysis
In a study, it was found that the CBB cycle is active even under heterotrophic condition, and growth is indeed mixotrophic . While Entner–Doudoroff (ED) pathway is shown to be the major route for sugar degradation, tricarboxylic acid (TCA) cycle is highly active in mixotrophic condition .It is recommended to store it at room temperature away from light and moisture .
科学的研究の応用
メタボロミクスとアイソトープ分解メタボロミクス (IRM)
背景: メタボロミクスは、細胞プロセスに関与する低分子(代謝物)を調査します。アイソトープ分解メタボロミクス(IRM)は、安定同位体(13Cなど)を使用して代謝経路を追跡します。
用途::- 腸内細菌叢-宿主臓器間のコミュニケーション:
- 最近の研究では、マウスにおける腸内細菌叢と宿主の相互作用を研究するために、13C-イヌリンをトレーサーとして使用してきました . これは、特にアミノ酸と短鎖脂肪酸の代謝経路において、盲腸内容物の13C-代謝物の動的濃縮を示しました。
神経細胞の生理学とアイソトープフラックス解析
背景: 13C代謝フラックス解析(MFA)は、神経細胞内の代謝経路についての洞察を提供します。
用途::機能性食品とフラクタン
背景: フラクタンは、さまざまな食品に見られる炭水化物であり、潜在的な健康上の利点があります。
用途::Safety and Hazards
作用機序
Target of Action
D-Fructose-4-13C, also known as (3S,4R,5R)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, is a naturally occurring monosaccharide found in many plants . It is a stable isotope of D-Fructose, which is used as a tracer in metabolic studies . The primary targets of D-Fructose-4-13C are metabolic enzymes and proteases involved in the metabolism of carbohydrates .
Mode of Action
D-Fructose-4-13C interacts with its targets by being incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The incorporation of stable isotopes like D-Fructose-4-13C into drug molecules has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
The biochemical pathways affected by D-Fructose-4-13C are primarily those involved in the metabolism of carbohydrates. As a stable isotope, D-Fructose-4-13C can be used to trace the flow of carbon through these pathways, providing valuable information about metabolic flux .
Pharmacokinetics
The pharmacokinetics of D-Fructose-4-13C are similar to those of regular D-Fructose. The presence of the 13c label allows for more precise tracking of the compound’s absorption, distribution, metabolism, and excretion (adme) properties . This can provide valuable insights into the bioavailability of the compound and its metabolites .
Result of Action
The primary result of the action of D-Fructose-4-13C is the generation of labeled metabolites that can be tracked through various metabolic pathways. This allows for a detailed understanding of metabolic fluxes and the role of different enzymes and pathways in the metabolism of carbohydrates .
Action Environment
The action of D-Fructose-4-13C can be influenced by various environmental factors. For example, the efficiency of its incorporation into drug molecules can be affected by the conditions under which the drug is synthesized . Additionally, the stability of D-Fructose-4-13C can be affected by factors such as temperature and pH .
特性
IUPAC Name |
(3S,4R,5R)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-NDVZNUQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




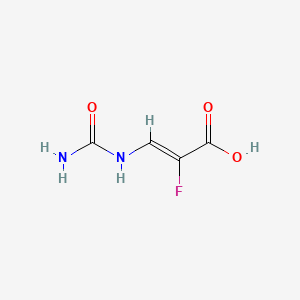
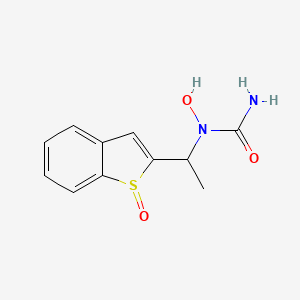
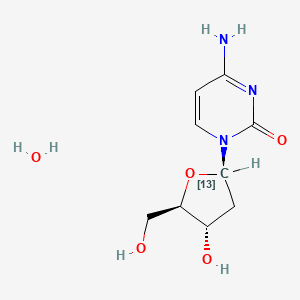
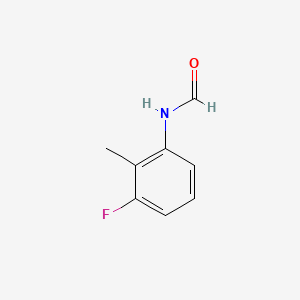
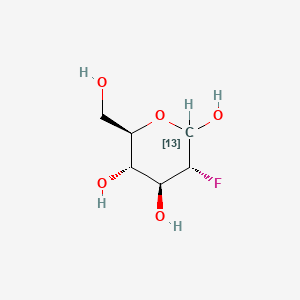
![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)
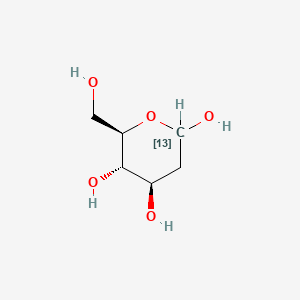
![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)
